8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one 8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15787612
InChI: InChI=1S/C8H7N3O2/c1-13-6-4-2-3-5-7(6)9-11-10-8(5)12/h2-4H,1H3,(H,9,10,12)
SMILES:
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol

8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one

CAS No.:

Cat. No.: VC15787612

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one -

Specification

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
IUPAC Name 8-methoxy-3H-1,2,3-benzotriazin-4-one
Standard InChI InChI=1S/C8H7N3O2/c1-13-6-4-2-3-5-7(6)9-11-10-8(5)12/h2-4H,1H3,(H,9,10,12)
Standard InChI Key YJZPDVBZHWFGHX-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C1N=NNC2=O

Introduction

Structural and Chemical Identity of 8-Methoxybenzo[d] triazin-4(3H)-one

Molecular Architecture

Benzotriazines are nitrogen-rich heterocycles featuring a benzene ring fused to a triazine moiety. The numbering system for benzo[d] triazin-4(3H)-one places the ketone oxygen at position 4, with the methoxy group at position 8 residing on the benzene ring (Figure 1). This substitution pattern influences electronic distribution and steric interactions, impacting reactivity and physical properties .

Synthetic Analogues and Substituent Effects

Studies on 4-substituted benzotriazines, such as 4-methoxybenzo[d][1,2,] triazine (compound 4c), reveal that electron-donating groups like methoxy enhance stability and modulate reactivity in cyclization and nucleophilic substitution reactions . For instance, 4c exhibits a melting point of 99°C and distinct NMR signals (δ 8.38 ppm for aromatic protons), underscoring the role of substituents in dictating physicochemical behavior .

Synthesis Strategies for Benzotriazine Derivatives

Heterocyclization of TosMIC Precursors

The synthesis of benzotriazines typically begins with p-tosylmethyl isocyanide (TosMIC) derivatives. For example, 2-azidobenzaldehyde (1a) undergoes formamide treatment followed by dehydration with POCl₃ and Et₃N to yield α-tosyl-2-azidobenzyl isocyanide (3a) . Cyclization of 3a with alkoxide bases (e.g., t-BuOK) in polar solvents like THF generates 4-alkoxybenzotriazines (e.g., 4b–4m) in yields up to 93% .

Critical Reaction Parameters

  • Solvent Optimization: THF outperforms DMF or MeCN in facilitating cyclization, achieving 88% yield for 4b at 0°C .

  • Base Selection: Bulky bases (e.g., t-BuOK) favor α-deprotonation, enabling nucleophilic attack on the azide to form the triazine ring .

Adapting Methodology for 8-Methoxy Substitution

Introducing a methoxy group at position 8 would require starting with a 2-azido-5-methoxybenzaldehyde precursor. Following the established protocol:

  • Formamide Condensation: React 2-azido-5-methoxybenzaldehyde with formamide and p-TsOH to form N-(α-tosyl-5-methoxybenzyl)formamide.

  • Dehydration: Treat with POCl₃/Et₃N to generate the corresponding TosMIC derivative.

  • Cyclization: Employ NaH and allyl alcohol in THF at 0°C to yield 8-methoxybenzo[d] triazin-4(3H)-one.

Physicochemical Characterization Data

Spectral Profiles of Related Compounds

The following table summarizes NMR and HRMS data for 4-substituted benzotriazines, providing a benchmark for characterizing the 8-methoxy analogue:

CompoundSubstituent1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)HRMS ([M+H]+^+)
4c4-OCH₃8.38 (d, J=8.4 Hz)161.0 (C=O), 55.6 (OCH₃)162.0662 (Found: 162.0666)
4b4-OAll6.16 (ddt, J=17.1 Hz)68.9 (OCH₂)188.0818 (Found: 188.0826)
4m4-OBn5.81 (s, 2H)70.0 (OCH₂Ph)238.0975 (Found: 238.0973)

For 8-methoxybenzo[d][1, triazin-4(3H)-one, anticipate:

  • 1H^1H NMR: Aromatic protons downfield-shifted due to the electron-donating methoxy group (δ 8.3–8.4 ppm), with a singlet for OCH₃ at δ ~3.8 ppm.

  • HRMS: Expected [M+H]+^+ at m/z 192.0662 (C₉H₈N₃O₂).

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Ensuring methoxy incorporation at position 8 requires precise control over starting material substitution.

  • Purification: Polar benzotriazine derivatives often require chromatographic separation with hexane/EtOAc mixtures .

Research Opportunities

  • Biological Screening: Evaluate antimicrobial or anticancer activity, leveraging the triazine core’s bioactivity.

  • Materials Science: Explore use as ligands in coordination polymers or photoactive materials.

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